molecular formula C9H9NO4S B13147352 4-Ethoxybenzenesulfonylisocyanate

4-Ethoxybenzenesulfonylisocyanate

Cat. No.: B13147352
M. Wt: 227.24 g/mol
InChI Key: NQZZEQILTYJICW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxybenzenesulfonylisocyanate is an organic compound characterized by the presence of an ethoxy group, a benzenesulfonyl group, and an isocyanate group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethoxybenzenesulfonylisocyanate can be synthesized through several methods. One common approach involves the reaction of 4-ethoxybenzenesulfonyl chloride with sodium azide, followed by the Curtius rearrangement to form the isocyanate group. The reaction typically occurs under controlled temperature conditions to ensure the stability of the intermediate compounds.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of phosgene as a reagent. The process includes the reaction of 4-ethoxybenzenesulfonamide with phosgene to yield the desired isocyanate compound. This method requires stringent safety measures due to the toxic nature of phosgene.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxybenzenesulfonylisocyanate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form urea and urethane derivatives.

    Addition Reactions: The isocyanate group can add to compounds with active hydrogen atoms, such as water, to form carbamic acid derivatives.

    Polymerization Reactions: It can participate in polymerization reactions to form polyurethanes when reacted with diols.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form urea derivatives.

    Alcohols: React with the isocyanate group to form urethane derivatives.

    Water: Reacts with the isocyanate group to form carbamic acid derivatives.

Major Products Formed

    Urea Derivatives: Formed from reactions with amines.

    Urethane Derivatives: Formed from reactions with alcohols.

    Carbamic Acid Derivatives: Formed from reactions with water.

Scientific Research Applications

4-Ethoxybenzenesulfonylisocyanate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the sulfonylisocyanate group into various molecules.

    Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-ethoxybenzenesulfonylisocyanate involves the reactivity of the isocyanate group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of stable covalent bonds. The molecular targets include amines, alcohols, and water, which can form urea, urethane, and carbamic acid derivatives, respectively. The pathways involved in these reactions are typically nucleophilic addition and substitution mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonylisocyanate: Lacks the ethoxy group but shares similar reactivity due to the presence of the sulfonylisocyanate group.

    Toluene-2,4-diisocyanate: Contains two isocyanate groups and is widely used in the production of polyurethanes.

    Phenylisocyanate: Contains a single isocyanate group attached to a phenyl ring.

Uniqueness

4-Ethoxybenzenesulfonylisocyanate is unique due to the presence of the ethoxy group, which can influence its reactivity and solubility properties. This compound’s specific structure allows for targeted applications in organic synthesis and materials science, distinguishing it from other isocyanates.

Properties

Molecular Formula

C9H9NO4S

Molecular Weight

227.24 g/mol

IUPAC Name

4-ethoxy-N-(oxomethylidene)benzenesulfonamide

InChI

InChI=1S/C9H9NO4S/c1-2-14-8-3-5-9(6-4-8)15(12,13)10-7-11/h3-6H,2H2,1H3

InChI Key

NQZZEQILTYJICW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N=C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.